3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile
Description
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile is a nitro-substituted 1,2,4-triazole derivative bearing a bromine atom at the 5-position and a propanenitrile group at the 1-position.
Properties
IUPAC Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZYJHFVZKKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group, followed by nitration to add the nitro groupThe reaction conditions often include the use of organic solvents such as ethanol, chloroform, or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-amino-1H-1,2,4-triazol-1-yl)propanenitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications, including:
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions, leading to the formation of various active intermediates. These intermediates can interact with biological macromolecules, such as enzymes and receptors, to exert their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Core
Key structural analogs and their substituent impacts:
Analysis:
- Electron-withdrawing vs. electron-donating groups: The nitro and bromo groups in the target compound reduce electron density on the triazole ring, likely increasing resistance to nucleophilic attack compared to amino-substituted analogs (e.g., 3-(5-amino-1H-1,2,4-triazol-1-yl)propanenitrile) .
- Biological activity: A related compound, 3-(3-((1H-indol-3-yl)methyl)-4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanenitrile, demonstrated anti-inflammatory activity due to the thioxo and indole moieties . The target’s nitro and bromo groups may confer distinct bioactivity, though experimental data are lacking.
- Synthetic pathways: Analogous compounds (e.g., ) are synthesized via reflux in 1,4-dioxane with bases like piperidine, suggesting similar routes for the target compound .
Physicochemical Properties
- Melting points: Amino-substituted triazoles (e.g., 239–242 °C ) have higher melting points than nonpolar analogs due to hydrogen bonding. The target compound’s nitro and bromo groups may lower its melting point via reduced intermolecular interactions.
- Solubility: The nitrile group in propanenitrile derivatives enhances polarity, but nitro and bromo substituents may counterbalance this by increasing hydrophobicity.
Biological Activity
3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 259.06 g/mol. It features a triazole ring, which is known for its role in various biological activities, particularly in antifungal and antibacterial applications.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to this compound display significant activity against various pathogens. The 3-nitro-1H-1,2,4-triazole analogs have been synthesized and evaluated for their antitrypanosomatid activity, showing promising results against Trypanosoma cruzi with IC50 values significantly lower than standard treatments like benznidazole .
Mechanism of Action
The mechanism underlying the biological activity of triazole compounds often involves the inhibition of specific enzymes critical for pathogen survival. For example, the inhibition of cytochrome P450 enzymes in fungi disrupts ergosterol biosynthesis, leading to cell death . The nitro group present in the structure may also contribute to its bioactivity by forming reactive intermediates that can damage cellular components.
In Vitro Studies
A series of studies have evaluated the efficacy of triazole derivatives against various microbial strains:
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Trypanosoma cruzi | 0.09 | >555.5 |
| Benznidazole | Trypanosoma cruzi | 6.15 | >8.13 |
These results indicate that the compound exhibits a high level of potency and selectivity compared to existing treatments .
In Vivo Studies
In vivo studies have further confirmed the potential of triazole compounds as therapeutic agents. For instance, animal models treated with related triazole derivatives demonstrated reduced parasitemia and improved survival rates when infected with T. cruzi .
Toxicological Considerations
Despite the promising biological activities, toxicity assessments are crucial for evaluating the safety profile of this compound. Research has indicated that certain triazole derivatives exhibit non-mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
